Phthalimide de 2-éthoxycarbonyl-éthyle

Vue d'ensemble

Description

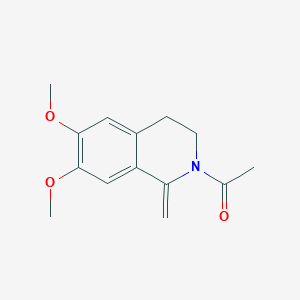

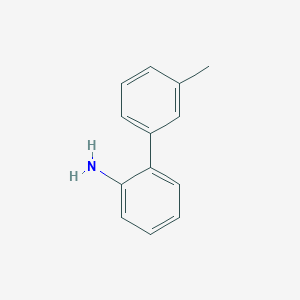

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound with the linear formula C13H13NO4 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP), an electrophilic reagent, has been reported . Another study reported the synthesis of a compound by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate can be represented by the linear formula C13H13NO4 . A related compound, (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, has a molecular formula of C19H18N2O4 and a monoisotopic mass of 338.126648 Da .Chemical Reactions Analysis

The synthetic applications of SDDP, a related compound, have been investigated, particularly the transfer of the SP(O)(OEt)2 moiety .Physical And Chemical Properties Analysis

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a white to yellow solid . The 1H NMR of related compounds has been reported, providing insights into their chemical properties .Applications De Recherche Scientifique

Organocatalyseurs pour les réactions de Mitsunobu

Les 2-arylhydrazinecarboxylates d'éthyle, qui peuvent être dérivés de la Phthalimide de 2-éthoxycarbonyl-éthyle, peuvent servir d'organocatalyseurs pour les réactions de Mitsunobu . Ces réactions sont des outils importants en chimie organique synthétique et ont influencé de vastes domaines de l'université et de l'industrie .

Oxydation aérobie

Ces composés fournissent des 2-arylazo-carboxylates d'éthyle par oxydation aérobie avec une quantité catalytique de phtalocyanine de fer . Ce processus est pratique et sûr du point de vue de la chimie verte .

Construction du noyau de phtalimide

Le composé est utilisé dans la construction du noyau de phtalimide, un motif structurel privilégié que l'on retrouve fréquemment dans les produits naturels, les produits pharmaceutiques et les matériaux organiques . La synthèse de phtalimides fonctionnalisées a présenté des défis de longue date à la communauté de la synthèse .

Cyclisation carbonylative d'amides aromatiques

L'une des stratégies exploitées au cours de la dernière décennie pour la construction du noyau de phtalimide implique la cyclisation carbonylative d'amides aromatiques .

Cyclisation carbonylative d'o-dihaloarènes/o-haloarènes

Une autre stratégie pour construire le noyau de phtalimide implique la cyclisation carbonylative d'o-dihaloarènes ou d'o-haloarènes .

Cyclisation d'isocyanate/isocyanure avec des arènes

C'est une autre méthode pour construire le noyau de phtalimide .

Mécanisme D'action

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate acts as a substrate for enzymes, meaning that it binds to an enzyme and is then converted into a product by the action of the enzyme. The enzyme catalyzes the reaction by providing the necessary energy for the reaction to take place. The enzyme-substrate complex then undergoes a series of chemical reactions, which ultimately result in the formation of the product.

Biochemical and Physiological Effects

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects. It has also been shown to affect the activity of certain hormones and neurotransmitters, which can lead to changes in behavior.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It is also relatively stable and can be stored for long periods of time. The main limitation of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is that it is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are a variety of potential future directions for research involving Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate. One potential direction is to further study the effects of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate on enzymes, hormones, and neurotransmitters. Another potential direction is to explore the use of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate in drug design and drug delivery. Additionally, Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate could be further studied for its potential applications in the fields of biotechnology and medical research. Finally, Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate could be studied for its potential use in the development of new and improved synthetic materials.

Propriétés

IUPAC Name |

ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLUGKCOXAPMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383888 | |

| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-06-2 | |

| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)